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molecular formula C10H20N2O2 B8388546 N-methoxy-N-methyl-3-(piperidin-1-yl)propanamide

N-methoxy-N-methyl-3-(piperidin-1-yl)propanamide

Cat. No. B8388546
M. Wt: 200.28 g/mol
InChI Key: NTGFVHFEKLMMGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06936606B2

Procedure details

The above amide (1 equiv) is dissolved in dry THF and the solution is cooled to −78° C. Solid LAH (0.5 equiv) is carefully added. The reaction mixture is then immersed in an ice-bath at 0° C. and stirred 30 min. The reaction is quenched by the addition of EtOAc followed by water. The mixture is diluted with Et2O and the layers are separated. The organic is washed with brine, dried over Na2SO4, decanted and concentrated to yield 3-(piperid-1-yl)-propanal which is used immediately in the next step.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
CON(C)[C:4](=[O:13])[CH2:5][CH2:6][N:7]1[CH2:12][CH2:11][CH2:10][CH2:9][CH2:8]1.[H-].[H-].[H-].[H-].[Li+].[Al+3]>C1COCC1>[N:7]1([CH2:6][CH2:5][CH:4]=[O:13])[CH2:12][CH2:11][CH2:10][CH2:9][CH2:8]1 |f:1.2.3.4.5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CON(C(CCN1CCCCC1)=O)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
stirred 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture is then immersed in an ice-bath at 0° C.
CUSTOM
Type
CUSTOM
Details
The reaction is quenched by the addition of EtOAc
ADDITION
Type
ADDITION
Details
The mixture is diluted with Et2O
CUSTOM
Type
CUSTOM
Details
the layers are separated
WASH
Type
WASH
Details
The organic is washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
decanted
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
N1(CCCCC1)CCC=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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